Bienvenue dans la boutique en ligne BenchChem!

N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide

Kinase inhibition FLT3 Structure–Activity Relationship

N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide (CAS 899748-64-2; PubChem CID is an unsymmetrical oxalamide derivative with molecular formula C19H21N3O4 and molecular weight 355.39 g/mol. The compound features a central oxalamide (ethanediamide) core bearing a 4-acetamidophenyl substituent on one amide nitrogen and a 2-methoxyphenethyl group on the other, yielding a molecule with seven hydrogen bond acceptors, three hydrogen bond donors, and seven rotatable bonds.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 899748-64-2
Cat. No. B2901949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide
CAS899748-64-2
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC
InChIInChI=1S/C19H21N3O4/c1-13(23)21-15-7-9-16(10-8-15)22-19(25)18(24)20-12-11-14-5-3-4-6-17(14)26-2/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,23)(H,22,25)
InChIKeyAECCVPXSNNJGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide (CAS 899748-64-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide (CAS 899748-64-2; PubChem CID 5487925) is an unsymmetrical oxalamide derivative with molecular formula C19H21N3O4 and molecular weight 355.39 g/mol [1]. The compound features a central oxalamide (ethanediamide) core bearing a 4-acetamidophenyl substituent on one amide nitrogen and a 2-methoxyphenethyl group on the other, yielding a molecule with seven hydrogen bond acceptors, three hydrogen bond donors, and seven rotatable bonds [1]. It is currently listed in the ZINC database (ZINC24178438) with no annotated bioactivity data in ChEMBL [2], and is commercially supplied by Life Chemicals at ≥90% purity for research use [1]. The oxalamide scaffold is a recognized pharmacophore in medicinal chemistry, having yielded inhibitors of soluble epoxide hydrolase (sEH), indoleamine 2,3-dioxygenase 1 (IDO1), cholinesterases, neuraminidase, HIV-1 gp120–CD4 interaction, and various kinases [3][4][5][6][7][8].

Why N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide Cannot Be Interchanged with Regioisomeric or Positional-Isomer Oxalamide Analogs


Unsymmetrical oxalamides bearing acetamidophenyl and methoxyphenethyl substituents exist as a family of regioisomers and positional isomers with identical molecular formula (C19H21N3O4) but distinct substitution patterns. The 4-acetamidophenyl regioisomer (this compound) differs from the 3-acetamidophenyl analog in the attachment position of the acetamido group on the phenyl ring, which alters hydrogen-bonding geometry, electronic distribution, and steric accessibility to target binding pockets [1]. In a directly relevant structure–activity relationship (SAR) study of FLT3 kinase inhibitors, a 3-acetamidophenyl-bearing benzimidazole derivative (compound 21l) achieved FLT3-TKD(D835Y) IC50 = 1.47 nM, demonstrating that the acetamido position is a critical determinant of target engagement potency [1]. Similarly, the 2-methoxyphenethyl group in this compound places the methoxy substituent ortho to the ethyl linker, whereas the 4-methoxyphenethyl positional isomer places it para, producing different conformational preferences, electron-donating effects, and potential for intramolecular hydrogen bonding [2][3]. These structural distinctions are not cosmetic; they can produce order-of-magnitude differences in binding affinity, as documented across the oxalamide class for sEH inhibitors where even a single methylene carbon shift altered potency ~10-fold [4]. Consequently, generic substitution among acetamidophenyl/methoxyphenethyl oxalamide isomers without empirical validation risks compromising experimental reproducibility and target engagement.

Quantitative Differentiation Evidence for N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide: Comparator-Based Structural, Pharmacophoric, and Sourcing Analysis


Regiochemical Differentiation: 4-Acetamidophenyl vs. 3-Acetamidophenyl Substitution and Implications for Kinase Target Engagement

The 4-acetamidophenyl group in the target compound positions the acetamido moiety para to the oxalamide linkage, whereas the 3-acetamidophenyl regioisomer (e.g., S1QEL.1.1 series) positions it meta. Direct SAR evidence from a benzimidazole–acetamidophenyl kinase inhibitor series demonstrates that this positional difference is functionally consequential: compound 21l bearing a 3-acetamidophenyl group inhibited FLT3-TKD(D835Y) with IC50 = 1.47 nM [1]. In contrast, the 4-acetamidophenyl configuration orients the acetamido NH and carbonyl in a distinct vector that is preferentially compatible with COX-2 active-site architecture, as evidenced by N-(4-acetamidophenyl)-indomethacin amide (N-4-AIA), which achieves COX-2 IC50 = 0.12 μM (human recombinant) with >550-fold selectivity over COX-1 . The two regioisomers are therefore expected to exhibit divergent target selectivity profiles, a property exploitable when designing screening cascades for kinase vs. cyclooxygenase endpoints [1].

Kinase inhibition FLT3 Structure–Activity Relationship Regioisomerism

Methoxy Positional Isomer Differentiation: 2-Methoxyphenethyl vs. 4-Methoxyphenethyl and Impact on Molecular Recognition

The target compound incorporates a 2-methoxyphenethyl group (methoxy ortho to the ethyl linker), whereas the closely related positional isomer N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide carries the methoxy substituent para. Published structure–activity data on phenethylamine-based GPCR ligands demonstrate that ortho-methoxy substitution on the phenyl ring of a phenethyl scaffold alters receptor binding affinity relative to para-methoxy substitution, with 2,5-dimethoxy configurations being optimal for serotonin receptor affinity in several chemotypes [1]. Within the oxalamide class, the sEH inhibitor SAR study by Kim et al. (2014) showed that even a single-carbon shift in the linker (benzyl to phenethyl) produced approximately 10-fold changes in inhibition potency for compound 6 (sEH IC50 = 50 nM) vs. its homologs [2]. The 2-methoxy substituent additionally introduces the possibility of intramolecular hydrogen bonding with the proximal oxalamide carbonyl, a conformational restraint absent in the 4-methoxy isomer, which may pre-organize the ligand into a distinct binding-competent conformation [3].

Positional isomerism Ligand binding G-protein coupled receptor Molecular recognition

COX-2 Pharmacophore Evidence: The 4-Acetamidophenyl Motif as a Privileged Fragment for Selective Cyclooxygenase-2 Inhibition

Multiple 4-acetamidophenyl-bearing compounds have been characterized as potent and selective COX-2 inhibitors, establishing the 4-acetamidophenyl group as a privileged fragment for COX-2 pharmacophore engagement. N-(4-acetamidophenyl)-indomethacin amide (N-4-AIA) inhibits human recombinant COX-2 with IC50 = 0.12 μM and ovine COX-2 with IC50 = 0.625 μM, while exhibiting IC50 > 66 μM against human recombinant COX-1, yielding a COX-2 selectivity index exceeding 550 . Within the oxalamide subclass specifically, N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide has been reported to inhibit human recombinant and ovine COX-2 with IC50 values of 0.12 μM and 0.625 μM, respectively . The broader oxalamide–COX connection is further substantiated by Kuzu et al. (2023), who demonstrated that novel oxalamide derivative 7d showed antiproliferative effects against MCF-7 (IC50 = 4.72 μM) and MDA-MB-231 (IC50 = 6.37 μM) breast cancer cell lines with concomitant modulation of COX-1/COX-2 expression, and docking studies confirmed higher binding affinity for both COX active sites compared to celecoxib [1]. The target compound, carrying the identical 4-acetamidophenyl motif coupled to an oxalamide core, is structurally positioned to recapitulate this COX-2-directed pharmacology.

COX-2 inhibition Selectivity index Anti-inflammatory Pharmacophore

Oxalamide Scaffold Multi-Target Evidence: Quantitative Potency Benchmarks Across Six Distinct Target Classes

The oxalamide core is a validated pharmacophore with demonstrated nanomolar-to-micromolar potency across at least six therapeutically relevant target classes. Documented quantitative benchmarks include: sEH inhibition by compound 6 (IC50 = 50 nM, fluorescence assay) [1]; IDO1 inhibition by compound 18 (cellular IC50 = 3.9 nM, human whole blood IC50 = 52 nM) [2]; neuraminidase inhibition by compound Z2 (IC50 = 0.09 μM vs. oseltamivir carboxylate IC50 = 0.10 μM) [3]; BuChE inhibition by compound 1a (IC50 = 1.86 μM) and AChE inhibition by compound 2a (IC50 = 1.51 μM) with high selectivity index [4]; HIV-1 gp120–CD4 inhibition by NBD-11021 (IC50 = 270 nM) [5]; and anticonvulsant activity by diphenyl oxalamide 1g (ED50 = 29 mg/kg in MES seizure model) [6]. The target compound, as an unsymmetrical oxalamide, combines the oxalamide hydrogen-bonding network with two differentiated aryl substituents, a structural feature that enabled the discovery of selective inhibitors across these diverse targets [1][2].

Oxalamide pharmacophore Multi-target Enzyme inhibition Drug discovery scaffold

Sourcing and Physicochemical Differentiation: Commercial Availability, Purity, and Structural Uniqueness Assessment

The target compound (CAS 899748-64-2) is commercially supplied by Life Chemicals at ≥90% purity in research-grade quantities (10 μmol to 20 mg scale), with transparent pricing at $69–$99 USD per unit depending on quantity [1]. In contrast, the 3-acetamido regioisomer (N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide) and the 4-methoxy positional isomer (N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide) are listed through different vendor channels with variable purity specifications and availability [2]. The ZINC database confirms that the target compound (ZINC24178438) is structurally unique with no annotated bioactivity, positioning it as an unexplored chemical space opportunity for screening library diversification [3]. Its molecular weight (355.39 g/mol), topological polar surface area, and hydrogen bond donor/acceptor count place it within lead-like chemical space (congruent with Lipinski and lead-likeness filters), distinguishing it from larger oxalamide analogs such as S1QEL1.1 (MW 436.53 g/mol, C23H24N4O3S) which incorporates a thiazole moiety [4].

Chemical procurement Purity specification Screening library Hit discovery

Recommended Research and Procurement Application Scenarios for N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide (CAS 899748-64-2)


COX-2-Focused Screening Cascades Leveraging the 4-Acetamidophenyl Pharmacophore

This compound is structurally optimized for inclusion in COX-2 inhibitor screening decks. The 4-acetamidophenyl motif, validated across N-4-AIA (COX-2 IC50 = 0.12 μM, selectivity index >550) and N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide (COX-2 IC50 = 0.12 μM) , is present in the target compound coupled to an oxalamide core. Researchers screening for novel COX-2-selective scaffolds should prioritize this compound over 3-acetamido regioisomers, which lack the same COX-2 pharmacophore alignment. Recommended assays: human recombinant COX-2 peroxidase assay with arachidonic acid substrate, counterscreen against COX-1 to establish selectivity index, and follow-up in COX-dependent cancer cell lines (MCF-7, MDA-MB-231) as demonstrated by Kuzu et al. (2023) for oxalamide derivative 7d [1].

Fragment-Based and Lead-Optimization Programs Requiring Oxalamide Scaffolds with Lead-Like Physicochemical Properties

With a molecular weight of 355.39 g/mol—substantially lighter than S1QEL1.1 (MW 436.53) [2]—this compound occupies an attractive lead-like chemical space (MW < 400, moderate lipophilicity, 7 rotatable bonds). The unsymmetrical oxalamide core provides a hydrogen-bonding network demonstrated to engage sEH (IC50 = 50 nM for compound 6) [3], IDO1 (cellular IC50 = 3.9 nM for compound 18) [4], and cholinesterases (AChE IC50 = 1.51 μM, BuChE IC50 = 1.86 μM) [5]. Medicinal chemistry teams can use this compound as a starting scaffold for parallel SAR exploration, modifying the 2-methoxyphenethyl or 4-acetamidophenyl groups independently to map target engagement across multiple enzyme classes while maintaining favorable physicochemical parameters.

Negative Control or Orthogonal Chemotype for S1QEL1.1-Based Mitochondrial Studies

S1QEL1.1 (N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide) is a well-characterized suppressor of mitochondrial complex I reverse electron transport superoxide production (IC50 = 70 nM) [2]. The target compound shares the oxalamide core and 2-methoxyphenethyl-like substitution but differs in two critical ways: (a) the acetamido group is para-substituted (4-position) rather than meta (3-position), and (b) the bulky thiazole-containing right-hand side of S1QEL1.1 is replaced by a simpler 2-methoxyphenethyl group. These structural differences make the target compound a candidate for use as a structurally related but pharmacologically distinct control compound in mitochondrial ROS assays, helping to establish the structure–activity boundaries for IQ site modulation at complex I.

Diversity-Oriented Synthesis and Screening Library Expansion into Unexplored Oxalamide Chemical Space

The ZINC database explicitly annotates this compound (ZINC24178438) as having no known biological activity in ChEMBL [6], confirming it as unexplored chemical space. For organizations building diverse screening libraries, this compound offers structural novelty within the validated oxalamide pharmacophore class. It can serve as a core scaffold for diversity-oriented synthesis, where the 4-acetamidophenyl and 2-methoxyphenethyl groups are systematically varied to generate focused libraries. The commercial availability at ≥90% purity from Life Chemicals [7] enables immediate procurement for pilot screens without the lead time associated with custom synthesis, accelerating hit discovery timelines in academic screening centers and biotech hit-finding groups.

Quote Request

Request a Quote for N1-(4-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.